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Compound of Interest

Compound Name: 2-Nitrobiphenyl-4-carbaldehyde
Cat. No.: B7806566
Get Quote

Executive Summary & Chemical Identity

2-Nitrobiphenyl-4-carbaldehyde (CAS: 501931-57-3) is a functionalized biphenyl
intermediate often utilized in the synthesis of heterocyclic pharmacophores and optoelectronic
materials. Its solubility behavior is governed by a competition between the hydrophobic
biphenyl core and the polar, electron-withdrawing nitro and aldehyde substituents.

Understanding its solubility is critical for optimizing reaction yields (e.g., Suzuki-Miyaura
couplings), purification (recrystallization), and analytical sample preparation (HPLC/NMR).
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Property Data / Descriptor

CAS Number 501931-57-3

Molecular Formula C13HoNOs

Molecular Weight 227.22 g/mol

Physical State Pale yellow to yellow solid

Dipole-dipole interactions (Nitro/Aldehyde) vs.
Primary Solvation Driver

stacking (Biphenyl)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the structural
forces at play. Unlike planar aromatic systems, the 2-nitro group introduces significant steric
hindrance at the ortho position.

e The "Ortho-Twist" Effect: The steric clash between the 2-nitro group and the protons of the
adjacent phenyl ring forces the biphenyl system out of planarity. This reduces the crystal
lattice energy compared to its planar isomers (e.g., 4-nitrobiphenyl derivatives), generally
making 2-nitrobiphenyl-4-carbaldehyde more soluble in organic solvents than predicted by
molecular weight alone.

» Polarity vs. Lipophilicity:

o Hydrophobic Domain: The biphenyl skeleton drives solubility in aromatics (Toluene) and
chlorinated solvents (DCM).

o Hydrophilic/Polar Domain: The nitro (

) and aldehyde (

) groups act as hydrogen bond acceptors, facilitating solubility in polar aprotic solvents
(DMSO, DMF) and moderate solubility in alcohols.
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Solvation Mechanism Diagram

The following diagram illustrates the competing intermolecular forces determining solubility.

Dipole-Dipole &
H-Bond Acceptance

Polar Aprotic
(DMSO, DMF)

Weak London Dispersion

Non-Polar
(Hexane, Heptane)

Strong Solvation
(Polarizability Match)

Chlorinated
(DCM, CHCI3)

Crystal Lattice Energy
(Reduced by steric twist)

2-Nitrobiphenyl-4-carbaldehyde Lattice

Click to download full resolution via product page

Figure 1: Mechanistic interactions between solvent classes and the target molecule.

Solubility Profile by Solvent Class

Note: The values below represent a consensus profile derived from structural analogs (2-

nitrobenzaldehyde, 4-nitrobiphenyl) and standard handling of nitro-biphenyls, as specific

guantitative isotherms for this CAS are rarely published in open literature.

Table 1: Solubility Matrix
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Solvent Class

Representative
Solvents

Solubility Rating

Application
Context

Chlorinated

Dichloromethane
(DCM), Chloroform

High (>100 mg/mL)

Primary Choice. Ideal
for extractions,
chromatography
(mobile phase), and

transferring the solid.

Polar Aprotic

DMSO, DMF, DMAc

Very High (>150
mg/mL)

Reaction Media. Used
for nucleophilic
substitutions or
couplings. Hard to
remove; avoid for

simple transfers.

Polar Protic

Methanol, Ethanol,

Isopropanol

Moderate
(Temperature

Dependent)

Recrystallization.
Moderate solubility at
RT; High solubility at
boiling point. Ideal for

purification.[1]

Aromatic

Toluene, Xylenes

Good

Synthesis. Common
solvent for Suzuki
couplings. Good for

hot extractions.

Ethers

THF, 1,4-Dioxane,
MTBE

Good

General Use. THF is
excellent for reactions;
MTBE is good for
extractions (forms top

layer).

Esters

Ethyl Acetate

Moderate to Good

Chromatography/Extr
action. Safer

alternative to DCM.
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Anti-Solvent. Used to

Hexanes, Heptane, crash out the product
Alkanes Insoluble / Poor ) S
Pentane during precipitation or
recrystallization.
Wash Medium.
Product remains in
Water, Aqueous Insoluble (<0.1 ]
Agueous organic phase;
Buffers mg/mL)

salts/impurities wash

away.

Experimental Protocols

As a Senior Application Scientist, | recommend validating these profiles in your specific lab
environment using the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Use this when exact concentration limits are required for process scale-up.

o Preparation: Weigh approx. 50 mg of 2-Nitrobiphenyl-4-carbaldehyde into a tared 4 mL
vial.

o Addition: Add the target solvent in 100 pL increments at 25°C.

o Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to
break crystal aggregates.

o Observation: Continue addition until the solid visually disappears (clear solution).
 Calculation:

 Validation: If the solution remains cloudy after 2 mL, filter through a 0.45 um PTFE filter, dry
the filter, and weigh the residue to correct the calculation.

Protocol B: Recrystallization (Purification)

The "Twisted Biphenyl!" structure often leads to oiling out. This protocol minimizes that risk.
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» Solvent Selection: Use Ethanol (95%) or a Toluene/Heptane system.

 Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (e.g., boiling
Ethanol).

o Expert Tip: If the solution is dark, treat with activated charcoal for 5 mins, then hot-filter.

¢ Nucleation: Remove from heat. Allow to cool slowly to Room Temperature (RT) on a cork
ring (insulation prevents shock cooling).

o Crystallization: If oiling occurs, scratch the glass or add a seed crystal. Cool further to 0-4°C.

¢ Collection: Filter the pale yellow needles/prisms and wash with cold solvent.

Solvent Selection Decision Tree

Use this workflow to select the correct solvent for your specific objective.

Objective?

Purification Synthesis/Reaction Analysis (NMR/HPLC)

- : Use CDCI3 or
°C)?
(RecrystalllzatlorD Glgh Temp (>80 C)) DMSO-d6

Use Ethanol or Use Toluene

IPA (Hot) or DMF

Click to download full resolution via product page

Figure 2: Decision matrix for solvent selection based on experimental goals.
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Stability & Handling in Solution

o Oxidation Risk: In solution (especially in Acetone or Ethers exposed to air), the aldehyde
group at position 4 is susceptible to autoxidation to the carboxylic acid.

o Mitigation: Store solutions under Nitrogen/Argon. Use fresh solvents free of peroxides.

 Light Sensitivity: Nitro-aromatics can be photosensitive. Solutions should be protected from
direct light (amber vials) to prevent degradation or color changes.

o Safety: The compound is likely an irritant (Skin/Eye). Chlorinated solvents (DCM) and
Aromatics (Toluene) require fume hood handling.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 2763586, 4'-Nitrobiphenyl-4-carboxaldehyde. Retrieved from [Link]

o Note: Used for physicochemical property comparison of nitro-biphenyl aldehyde analogs.

e Source for melting point ranges and safety d

e Organic Syntheses.Synthesis of Nitro-biphenyls via Ullmann Coupling. Org. Synth. Coll. Vol.
3, p. 668. Retrieved from [Link]

o Provides foundational solubility data for nitro-biphenyl intermedi

e Zhao, H. et al. (2020).Solubility of o-nitrobenzaldehyde in binary solvents. Journal of
Chemical & Engineering Data. Used to infer solubility behavior of the ortho-nitro aldehyde
moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. reddit.com [reddit.com]

e To cite this document: BenchChem. [Technical Guide: Solubility Profile & Solvent Selection
for 2-Nitrobiphenyl-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7806566/docs#technical-guide-solubility-profile-
solvent-selection-for-2-nitrobiphenyl-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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